molecular formula C5H9Na4O14P3 B563469 5-Phospho-alpha-D-ribosyl diphosphate sodium salt CAS No. 108321-05-7

5-Phospho-alpha-D-ribosyl diphosphate sodium salt

Cat. No.: B563469
CAS No.: 108321-05-7
M. Wt: 500
InChI Key: UJNGSXHPBPBVKF-LVGJVSMDSA-I
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Description

Mechanism of Action

Target of Action

The primary target of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt is the enzyme Hypoxanthine-guanine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .

Mode of Action

this compound acts as a substrate for the enzyme Hypoxanthine-guanine phosphoribosyltransferase . It donates a ribosyl phosphate group to orotate, leading to the formation of orotidine monophosphate (OMP) .

Biochemical Pathways

This compound is a natural intermediate involved in the pentose phosphate pathway . This pathway leads to the metabolism of purine, pyrimidine, and histidine . It is also an intermediate in the synthesis of plant hormones, alkaloids, and other secondary metabolites from glucose .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The action of this compound results in the synthesis of nucleotides, which are essential for DNA and RNA production. This is crucial for cell growth and division .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, its solubility in water suggests that it may be more effective in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt typically involves the phosphorylation of ribose-5-phosphate. This process is catalyzed by the enzyme ribose-phosphate diphosphokinase, which transfers a pyrophosphate group from ATP to ribose-5-phosphate, forming 5-Phospho-alpha-D-ribosyl diphosphate .

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis due to the high specificity and efficiency of enzymes. The reaction conditions generally include a buffered aqueous solution, optimal pH, and temperature to maintain enzyme activity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Phospho-alpha-D-ribosyl diphosphate sodium salt primarily undergoes substitution reactions. It acts as a substrate for various phosphoribosyltransferases, which transfer the ribose-5-phosphate moiety to different acceptor molecules .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include ATP, various phosphoribosyltransferases, and buffer solutions to maintain the pH. The reactions are typically carried out at physiological temperatures (37°C) to mimic cellular conditions .

Major Products

The major products formed from these reactions are nucleotides, such as AMP, GMP, and UMP, which are essential for DNA and RNA synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

tetrasodium;[[(3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O14P3.4Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5?;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAPPJHVNYCTAX-CKJQBBATSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Na4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036035
Record name 5-Phospho-D-ribose 1-diphosphate pentasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-05-7
Record name 5-Phospho-D-ribose 1-diphosphate pentasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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